molecular formula C19H23ClN4O B11656878 2-(3-chloroanilino)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-(3-chloroanilino)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B11656878
M. Wt: 358.9 g/mol
InChI Key: YDEKQSYAVKXZIY-LPYMAVHISA-N
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Description

2-(3-chloroanilino)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloroaniline group, a diethylamino group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloroanilino)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves the condensation of 3-chloroaniline with an appropriate aldehyde or ketone, followed by the reaction with hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloroanilino)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3-chloroanilino)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chloroanilino)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[(3-chloroanilino)carbothioyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate
  • Ethyl (2Z)-3-(4-chloroanilino)-3-phenyl-2-propenoate

Uniqueness

2-(3-chloroanilino)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H23ClN4O

Molecular Weight

358.9 g/mol

IUPAC Name

2-(3-chloroanilino)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C19H23ClN4O/c1-3-24(4-2)18-10-8-15(9-11-18)13-22-23-19(25)14-21-17-7-5-6-16(20)12-17/h5-13,21H,3-4,14H2,1-2H3,(H,23,25)/b22-13+

InChI Key

YDEKQSYAVKXZIY-LPYMAVHISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC(=CC=C2)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC(=CC=C2)Cl

Origin of Product

United States

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